4-Cinnamoylphenyl thiophene-2-carboxylate

Description

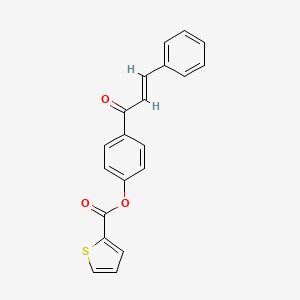

4-Cinnamoylphenyl thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a cinnamoyl (3-phenylpropanoyl) group attached to the phenyl ring of the thiophene-2-carboxylate scaffold. For instance, the synthesis of 4-formylphenyl thiophene-2-carboxylate involves reacting 4-hydroxy benzaldehyde with 2-thiophene carbonyl chloride in ethyl methyl ketone, followed by recrystallization . By substituting 4-hydroxy benzaldehyde with 4-hydroxycinnamophenone, a similar route could yield this compound.

Properties

IUPAC Name |

[4-[(E)-3-phenylprop-2-enoyl]phenyl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3S/c21-18(13-8-15-5-2-1-3-6-15)16-9-11-17(12-10-16)23-20(22)19-7-4-14-24-19/h1-14H/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIUNXZEHSPLNS-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cinnamoylphenyl thiophene-2-carboxylate typically involves the condensation of cinnamoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of thiophene derivatives often employs methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Cinnamoylphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Cinnamoylphenyl thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-cinnamoylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its effects are mediated through binding to receptors or enzymes, leading to alterations in cellular functions .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiophene-2-carboxylate derivatives are highly modular, with variations in substituents significantly altering their physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in , sulfamoyl in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions or interactions with biological targets.

- Steric Considerations : Bulky substituents like cinnamoyl may hinder crystallization, as seen in analogs requiring recrystallization from solvents like isopropyl alcohol .

Physicochemical Properties

- Melting Points: Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate: 153–156 °C . Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate: 174–178 °C . Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Not reported, but sulfonamides generally exhibit higher melting points due to hydrogen bonding .

The cinnamoyl derivative is expected to have a lower melting point than fluorinated or sulfonamide analogs due to reduced crystallinity from its aromatic substituent.

Biological Activity

4-Cinnamoylphenyl thiophene-2-carboxylate is a synthetic organic compound classified under thiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula for this compound is . It features a thiophene ring substituted with a cinnamoyl group and a phenyl group, contributing to its unique chemical properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

| Log P | Not available |

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antimicrobial Testing

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting potent activity.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Thiophenes are known to scavenge free radicals, which can contribute to oxidative stress-related diseases.

Research Findings

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human cell lines. The compound exhibited an IC50 value of 30 µM in DPPH radical scavenging assays, indicating strong antioxidant potential.

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells, which could be beneficial for therapeutic applications.

Case Study: Cancer Cell Line Testing

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. This indicates potential as an anti-cancer agent.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the biological activities of this compound are mediated through:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, thereby modulating their activity.

- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death pathways in cancer cells.

- Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.